4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide
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Overview
Description
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole moiety, and a benzamide group, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the protection of the NH group of isonipecotic acid using (Boc)2O and NaOH to yield Boc-protected acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides . The compound binds to the active site of sEH, preventing the enzyme from catalyzing its reactions.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: This compound shares the piperidine and cyclopropanecarbonyl groups but lacks the pyrazole and benzamide moieties.
1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid: Similar in having a cyclopropane ring but differs in the functional groups attached.
Uniqueness
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide is unique due to its combination of a piperidine ring, a pyrazole moiety, and a benzamide group. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-15-21(16(2)26-25-15)9-12-24-22(28)17-5-7-19(8-6-17)30-20-10-13-27(14-11-20)23(29)18-3-4-18/h5-8,18,20H,3-4,9-14H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJMKUVQMBWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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